molecular formula C22H24ClNO B13152819 (2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride CAS No. 1956381-89-7

(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride

Cat. No.: B13152819
CAS No.: 1956381-89-7
M. Wt: 353.9 g/mol
InChI Key: VAIJACAHGKABLN-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chroman ring system substituted with a naphthyl group and a methanamine moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts alkylation reaction, where the chroman ring is reacted with a naphthalene derivative in the presence of a Lewis acid catalyst.

    Amination: The methanamine moiety is introduced through a reductive amination reaction, where the intermediate product is treated with an amine and a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its chroman and naphthyl moieties.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine: The free base form without the hydrochloride salt.

    (2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanol: An alcohol derivative.

    (2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)amine: An amine derivative.

Uniqueness

(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride is unique due to its specific combination of a chroman ring, naphthyl group, and methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1956381-89-7

Molecular Formula

C22H24ClNO

Molecular Weight

353.9 g/mol

IUPAC Name

(2,2-dimethyl-7-naphthalen-2-yl-3,4-dihydrochromen-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C22H23NO.ClH/c1-22(2)13-19(14-23)20-10-9-18(12-21(20)24-22)17-8-7-15-5-3-4-6-16(15)11-17;/h3-12,19H,13-14,23H2,1-2H3;1H

InChI Key

VAIJACAHGKABLN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3)CN)C.Cl

Origin of Product

United States

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